![molecular formula C16H16F3N3O2 B2769607 (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone CAS No. 2034246-56-3](/img/structure/B2769607.png)
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone
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Description
(1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H16F3N3O2 and its molecular weight is 339.318. The purity is usually 95%.
BenchChem offers high-quality (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1-methyl-3-phenyl-1H-pyrazol-5-yl)(3-(2,2,2-trifluoroethoxy)azetidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Activity
The derivatives of 1,3-diazole (imidazole) have demonstrated significant antimicrobial effects. Researchers have reported antibacterial, antimycobacterial, and antifungal activities associated with imidazole-containing compounds . These properties make them promising candidates for drug development in the fight against infectious diseases.
Antiparasitic Potential
Imidazole-based compounds have shown efficacy against parasites. For instance:
- Antileishmanial Activity : Some pyrazole-bearing derivatives exhibit potent antileishmanial effects . Leishmaniasis, caused by protozoan parasites of the genus Leishmania, is a neglected tropical disease that affects millions of people worldwide.
Antiviral Properties
Imidazole-containing compounds have been investigated for their antiviral potential. They act by inhibiting viral replication. Although specific studies on our compound are scarce, it’s worth exploring its antiviral effects .
Enzyme Inhibition
Imidazole derivatives often interact with enzymes, affecting their function. For example:
- Reverse Transcriptase Inhibition : Some imidazole-containing compounds inhibit the reverse transcriptase enzyme, which plays a crucial role in viral replication . This property is particularly relevant in the context of HIV and other retroviruses.
Other Biological Activities
Imidazole derivatives have also been explored for their antioxidant, anti-inflammatory, and antipyretic properties. Further research may uncover additional applications.
properties
IUPAC Name |
(2-methyl-5-phenylpyrazol-3-yl)-[3-(2,2,2-trifluoroethoxy)azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3N3O2/c1-21-14(7-13(20-21)11-5-3-2-4-6-11)15(23)22-8-12(9-22)24-10-16(17,18)19/h2-7,12H,8-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NSPALKUSZPXJCC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=CC=C2)C(=O)N3CC(C3)OCC(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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